molecular formula C21H18N2O2S B12356302 4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-

4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-

Cat. No.: B12356302
M. Wt: 362.4 g/mol
InChI Key: RKTJFVGUEJYLHP-UHFFFAOYSA-N
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Description

Cambinol is a synthetic heterocyclic compound known for its inhibitory effects on class III histone deacetylases, specifically sirtuins (SIRT1 and SIRT2). These enzymes play a crucial role in regulating gene expression through epigenetic mechanisms. Cambinol’s ability to modulate these enzymes has made it a subject of interest in various fields, including cancer research and neuroprotection .

Preparation Methods

Cambinol can be synthesized through a multi-step process involving the reaction of beta-naphthol with other chemical reagents. The synthetic route typically involves:

Chemical Reactions Analysis

Cambinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cambinol has a wide range of scientific research applications:

Mechanism of Action

Cambinol exerts its effects by inhibiting the NAD-dependent deacetylases SIRT1 and SIRT2. This inhibition increases the acetylation of key proteins such as p53, Ku70, and Foxo3a, which are involved in cell survival and stress responses. The increased acetylation sensitizes cells to the action of chemotherapeutic drugs, enhancing their efficacy . Cambinol’s unique interaction with the substrate binding site of SIRT1 and SIRT2 differentiates it from other sirtuin inhibitors .

Comparison with Similar Compounds

Cambinol is compared with other sirtuin inhibitors such as:

Cambinol’s uniqueness lies in its higher aqueous solubility and lower molecular weight compared to some of these inhibitors, making it a more versatile tool in research .

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C21H18N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,17,19,24H,12H2,(H2,22,23,25,26)

InChI Key

RKTJFVGUEJYLHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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